2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile
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Overview
Description
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a cyclopentene ring and a pyridine ring, makes it valuable in numerous fields, including drug discovery, materials synthesis, and organic chemistry investigations.
Scientific Research Applications
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of materials with specific properties, such as corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile can be achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The solvent of crystallization is often ethanol to produce a high-purity product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce primary amines.
Mechanism of Action
The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, when used as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile: This compound has a similar structure but with the nitrile group at the 4-position instead of the 3-position.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another related compound with a cyclopentene ring fused to a pyridine ring.
Uniqueness
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-11-6-3-7-14-12(11)15-9-10-4-1-2-5-10/h1-3,6-7,10H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVTIQOUPHFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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